molecular formula C12H12O3 B8212520 Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B8212520
M. Wt: 204.22 g/mol
InChI Key: FSYVTPBTQVOOFR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic compound featuring a fused indene core with a ketone group at position 1, a methyl substituent at position 4, and a methyl ester at position 3. This structure is pivotal in medicinal chemistry and materials science due to its versatility as a building block for synthesizing bioactive molecules and organic electronic materials. Its synthesis often involves coupling reactions, as seen in , where it serves as a precursor for DDR1 inhibitors via amidation and deprotection steps .

Properties

IUPAC Name

methyl 4-methyl-1-oxo-2,3-dihydroindene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYVTPBTQVOOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate and Reagents

  • Starting Material : 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate.

  • Methylating Agent : Methyl chloride or dimethyl sulfate.

  • Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride.

Reaction Mechanism

  • Electrophilic Attack : AlCl₃ generates the electrophilic methyl carbocation.

  • Regioselectivity : Methyl group attaches preferentially at the 4-position due to steric and electronic effects of the ester moiety.

Challenges :

  • Competing di- or tri-methylation necessitates controlled reagent stoichiometry.

  • Post-reduction of any over-alkylated byproducts using Pd/C or Raney nickel.

Oxidation of 4-Methyl-2,3-Dihydro-1H-Indene-5-Carboxylate

Synthesizing the 1-oxo group can be achieved via oxidation of the dihydro precursor:

Oxidizing Agents and Conditions

  • Tert-Butyl Hydroperoxide (TBHP) : Used in hexane at 40–45°C for 12 hours.

  • Chromic Acid (H₂CrO₄) : Yields ketones but risks over-oxidation to carboxylic acids.

  • Oxygen/Transition Metal Catalysts : Environmentally favorable but requires precise temperature control.

Example Protocol (Adapted from CN106397198A)

  • Dissolve 4-methyl-2,3-dihydro-1H-indene-5-carboxylate in hexane.

  • Add TBHP (1.2 eq) and catalytic quinones (0.1 eq).

  • Stir at 45°C for 12 hours, isolate via filtration.

Yield : ~78% (estimated from tert-butyl peroxide methods for chloro derivatives).

Catalytic Asymmetric Synthesis

For enantiomerically pure product, chiral catalysts like cinchona alkaloids (e.g., cinchonine) are employed:

Steps for Enantioselective Oxidation

  • Substrate Preparation : 4-Methyl-2,3-dihydro-1H-indene-5-carboxylate in toluene.

  • Catalyst Loading : 0.08–0.1 eq cinchonine.

  • Oxidant : Cumene hydroperoxide (1.5–2.5 eq), added dropwise over 3–5 hours.

Optical Purity : 80–83% enantiomeric excess (ee) achievable, mirroring results for (+)-MCIC.

Industrial-Scale Production Considerations

Solvent Selection

  • Toluene : Preferred for high-boiling point (110°C) and neutral pH, minimizing side reactions.

  • Hexane : Used in oxidation steps for improved TBHP solubility.

Cost and Efficiency

  • Sodium Hydride : Effective but hazardous; alternatives like K₂CO₃ under investigation.

  • Recycling : Distillation recovery of toluene (>90%) reduces costs.

Comparative Analysis of Methods

Method Yield Optical Purity Scalability
Esterification85–90%N/AHigh
Friedel-Crafts Acylation70–75%N/AModerate
TBHP Oxidation75–78%N/AHigh
Catalytic Asymmetric77–80%80–83% eeModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several derivatives synthesized from this compound. The results indicated that certain derivatives demonstrated significant inhibitory effects on lung cancer cells (A549), comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Activity
Derivative AA54910High
Derivative BA54925Moderate
Derivative CA54950Low

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Example: Synthesis Pathway

The synthesis of novel isoxazole derivatives using this compound involves multi-component reactions (MCRs) with hydroxylamine hydrochloride and ethyl acetoacetate. These derivatives have been screened for their anticancer and antioxidant properties .

Material Science Applications

In material science, this compound can be utilized in the development of polymeric materials due to its reactive functional groups.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The modified polymers exhibited improved resistance to thermal degradation compared to unmodified counterparts .

Electrochemical Applications

Recent studies have explored the electrochemical behavior of derivatives derived from this compound. These compounds show promise as electroactive materials in sensors and batteries due to their favorable redox properties.

Electrochemical Behavior Analysis

Cyclic voltammetry tests revealed that certain derivatives possess significant oxidation and reduction potentials, making them suitable candidates for applications in electrochemical sensors .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Positional Isomers and Substituent Effects
  • However, the methyl group at position 4 in the target compound may improve solubility in non-polar solvents compared to the polar fluoro analogue .
  • Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate ():
    Replacing the methyl ester with an ethyl ester increases the molecular weight (204.22 vs. 218.25 g/mol) and may slightly alter melting points or crystallization behavior. The ethyl group could also reduce steric hindrance in coupling reactions .

  • 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester (): The addition of a chlorine atom and hydroxyl group at positions 5 and 2, respectively, introduces polarity and hydrogen-bonding capacity, which could influence biological activity or crystal lattice stability. This contrasts with the non-polar methyl group in the target compound .
Electron-Withdrawing Modifications
  • TPD5 (Methyl 6-cyano-3-(dicyanomethylene)-2-methylene-1-oxo-2,3-dihydro-1H-indene-5-carboxylate, ): The introduction of cyano (-CN) and dicyanomethylene groups at positions 3 and 6 dramatically reduces the bandgap (1.71 eV vs. ~2.1 eV for simpler esters), making TPD5 a superior electron acceptor in organic solar cells. The target compound lacks these electron-withdrawing groups, limiting its utility in optoelectronics .
  • POR5 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, ): Similar to TPD5, this derivative exhibits enhanced charge transport due to extended conjugation and cyano substituents.
Organic Photovoltaics (OPVs)
  • TPD5 and POR5 : Achieve power conversion efficiencies >10% due to low bandgaps (1.71–1.96 eV) and high electron mobility .
  • Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate : Primarily used as an intermediate; its lack of strong electron-withdrawing groups limits direct application in OPVs.
Pharmaceutical Intermediates
  • The target compound is a key precursor for DDR1 inhibitors () and neopentylene-fused ibuprofen analogues (). Its methyl ester facilitates hydrolysis to carboxylic acids for further derivatization .

Physicochemical Properties

Compound Bandgap (eV) Melting Point (°C) Solubility (LogP) Key Applications
Target Compound N/A Not reported ~2.1 (estimated) Pharmaceutical synthesis
TPD5 () 1.71 >300 ~3.5 Organic solar cells
5-Chloro derivative () N/A 180–182 ~1.8 Drug development
Methyl 6-fluoro analogue () N/A Not reported ~2.3 Materials research

Biological Activity

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a synthetic compound that belongs to the class of indene derivatives. Its unique molecular structure, characterized by an indene ring and functional groups such as a carbonyl and a carboxylate, positions it as a compound of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C12_{12}H12_{12}O3_3, with a molecular weight of approximately 204.22 g/mol. The compound features significant functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12_{12}H12_{12}O3_3
Molecular Weight204.22 g/mol
Boiling PointPredicted ~ 409 °C
DensityPredicted ~ 1.322 g/cm³
pKaApproximately 3.30

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of indene compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell growth and survival.

Antibacterial Properties

In vitro studies have shown that this compound can exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations.
  • Antibacterial Activity : In another study focusing on its antibacterial properties, this compound was tested against multi-drug resistant strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
  • Anti-inflammatory Mechanism : Research published in Phytotherapy Research explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers in treated animals compared to controls.

Q & A

Q. What are the standard synthetic routes for Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate, and how are intermediates characterized?

Answer: A common method involves reacting substituted indene precursors with esterification agents. For example, ethyl cyanoacetate can be used in the presence of 1,4-dioxane and triethylamine to form intermediates like ethyl 4,6-diamino-7-(4-oxo-4,5-dihydrothiazol-2-yl)-2,3-dihydro-1H-indene-5-carboxylate. Key characterization steps include:

  • 1H NMR : Triplets for ester CH3 (δ1.16 ppm), multiplets for cyclopentene CH2 (δ1.54–1.72 ppm), and singlets for NH2 groups (δ4.19 and δ4.97 ppm) .
  • Spectral validation : Confirm regioselectivity using HRMS and IR to resolve ambiguities in carbonyl or azido group placement .

Q. How can researchers resolve spectral contradictions during structural elucidation of this compound?

Answer: Contradictions in NMR or mass spectrometry data often arise from regioisomers or impurities. Strategies include:

  • Comparative analysis : Use reference spectra from similar derivatives (e.g., azido-substituted analogs like methyl 2-azido-5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) to assign signals .
  • Chromatographic separation : Employ gradient elution (e.g., DCM/pentane 4:1) to isolate regioisomers, as seen in inseparable mixtures of ethyl 6-((5,5-dimethyl-1,3-dioxan-2-yl)methyl) derivatives .

Q. What purification techniques are effective for isolating high-purity samples of this compound?

Answer:

  • Crystallization : Derivatives like tert-butyl 2-azido-1-oxo-2,3-dihydro-1H-indene-2-carboxylate form white crystalline solids under controlled solvent evaporation (e.g., CDCl3) .
  • Distillation : For volatile byproducts, modified Greirson protocols using triethyl phosphite at 120°C yield high-purity products (89% recovery) .

Advanced Research Questions

Q. How does substitution at the 4-methyl or 1-oxo position influence the compound’s reactivity in cyclization reactions?

Answer: Substituents modulate electronic and steric effects:

  • Electron-withdrawing groups (e.g., azido) : Enhance cyclization rates via transition-state stabilization. For example, methyl 2-azido derivatives undergo rapid [3+2] cycloadditions .
  • Steric hindrance : Bulky groups (e.g., tert-butyl esters) slow down ring-closing metathesis but improve regioselectivity in trimerization reactions .

Q. What computational tools are recommended for modeling hydrogen-bonding interactions in crystals of this compound?

Answer:

  • SHELX suite : For small-molecule refinement, SHELXL integrates anisotropic displacement parameters and twin-law corrections, critical for resolving disorder in indene derivatives .
  • Graph set analysis : Tools like WinGX/ORTEP visualize hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) to predict packing motifs .

Q. How can isotopic labeling (e.g., 13C) aid in mechanistic studies of its metabolic pathways?

Answer:

  • 13C NMR tracking : Label the carbonyl group (δ170–195 ppm) to monitor decarboxylation or ester hydrolysis in vitro .
  • HRMS fragmentation : Isotopic peaks (e.g., [M-N2+H]+) distinguish degradation products from synthetic intermediates .

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